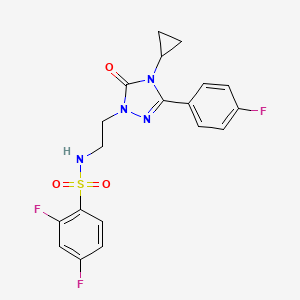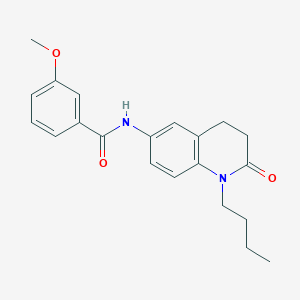![molecular formula C26H22O7 B2704294 3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one CAS No. 859139-27-8](/img/structure/B2704294.png)
3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would be composed of a chromen-4-one core substituted with various groups including methoxyphenyl and oxoethoxy groups. The exact 3D structure would depend on the specific stereochemistry at each chiral center in the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The ether and ketone groups might be susceptible to acid or base catalyzed reactions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence these properties include the polarity of the molecule, its size and shape, and the presence of any chiral centers .Scientific Research Applications
Chloroperoxidase-Catalyzed Benzylic Hydroxylation Chloroperoxidase enzymes have shown the ability to oxidize methoxyphenols to their respective alcohol derivatives, highlighting their role in the hydroxylation of specific substrates. This process underscores the enzyme's utility in modifying the chemical structure of methoxyphenols, potentially including compounds like 3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one, for various applications, including synthetic and medicinal chemistry (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).
Pairwise Substitution Effects on Methoxyphenols The study of pairwise substitution effects on methoxyphenols and dimethoxybenzenes provides insights into their thermochemical properties and hydrogen bonding capabilities. These characteristics are crucial for understanding the stability, reactivity, and potential biological activity of methoxyphenol derivatives, including the compound . The ability to form strong intermolecular and intramolecular hydrogen bonds can influence the compound's behavior in biological systems and its potential as an antioxidant or a substrate in chemical reactions (Varfolomeev et al., 2010).
Antioxidant and Radical Scavenging Activity Isochromans and their derivatives, including polyphenolic isochromans, have been investigated for their antioxidant and radical scavenging activities. This research is significant for compounds with methoxyphenol groups, as it suggests potential applications in protecting against oxidative stress and free radical damage. The study of hydroxylation degrees and substitution with methoxy groups provides valuable insights into the structural factors that enhance the compound's efficacy as a radical scavenger or antioxidant (Lorenz et al., 2005).
Synthesis and Copolymerization The synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, including methoxyphenoxy derivatives, underscore the compound's relevance in material science. These studies highlight the potential use of such compounds in creating novel polymers with tailored properties, including enhanced stability, reactivity, or specific functionalities for industrial applications (Whelpley et al., 2022).
Mechanism of Action
Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, the mechanism could depend on a variety of factors including the specific target molecule in the body, and how this compound interacts with that target .
Safety and Hazards
Future Directions
The study of new and complex organic molecules like this one is a vibrant area of research in chemistry. Future work could involve exploring its synthesis and properties in more detail, as well as investigating any potential applications it might have in fields such as medicinal chemistry or materials science .
Properties
IUPAC Name |
3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-16-26(33-20-10-8-19(30-3)9-11-20)25(28)22-13-12-21(14-24(22)32-16)31-15-23(27)17-4-6-18(29-2)7-5-17/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYKTAIKHYORQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)OC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
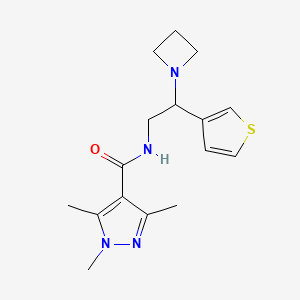
![8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704214.png)
![ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2704217.png)
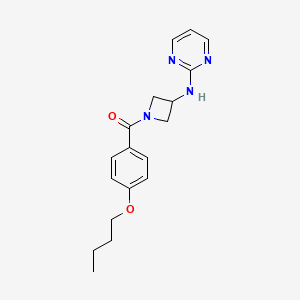
![3-chloro-N-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2704219.png)

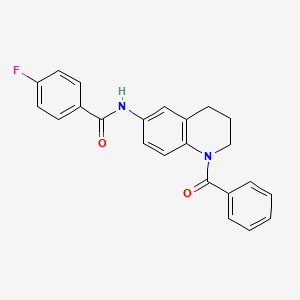
![5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2704223.png)
![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2704224.png)
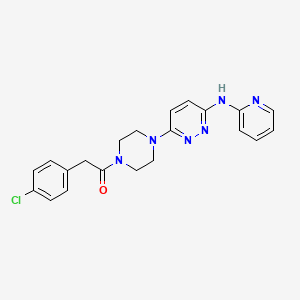
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2704227.png)
![ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate](/img/structure/B2704230.png)
